molecular formula C16H26N2O3 B2942369 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one CAS No. 2320421-60-9

1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2942369
CAS No.: 2320421-60-9
M. Wt: 294.395
InChI Key: IGZSAGKEEMUAHR-UHFFFAOYSA-N
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Description

1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one (CAS 2320421-60-9) is a complex organic compound with a molecular formula of C 16 H 26 N 2 O 3 and a molecular weight of 294.39 g/mol . This molecule features a unique 8-azabicyclo[3.2.1]octane core structure, a scaffold of high interest in medicinal chemistry due to its three-dimensional rigidity and ability to improve selectivity in receptor interactions . The compound is offered with a guaranteed purity of 90% or higher and is available for research and development purposes . The intricate structure of this compound, comprising both an azabicyclic ring system and a piperidinyl group, suggests potential for significant pharmacological applications . Its molecular framework is engineered to contribute to selective receptor binding, making it a valuable intermediate for researching and developing novel therapeutics, particularly for neurological disorders . The presence of the methoxy group helps fine-tune the molecule's lipophilicity, which is a critical factor for optimizing blood-brain barrier penetration and overall drug-like properties . Researchers can leverage this compound as a key synthetic building block for exploring new chemical space in drug discovery campaigns, especially those targeting the central nervous system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory standards.

Properties

IUPAC Name

1-[4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-11(19)17-7-5-12(6-8-17)16(20)18-13-3-4-14(18)10-15(9-13)21-2/h12-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZSAGKEEMUAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[3.2.1]octane Core

  • 3-Methoxy substitution: The methoxy group in the target compound may improve solubility compared to nitro- or halogen-substituted analogs like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one ().
  • Boc-protected analogs : 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane () highlights the use of tert-butoxycarbonyl (Boc) protecting groups. The Boc group simplifies synthesis by shielding reactive amines but requires acidic conditions for removal, unlike the stable methoxy group in the target compound .

Piperidine-Linked Derivatives

  • tert-Butyl 4-(aroyl)piperidine-1-carboxylates (): Compounds 2a–2c feature piperidine rings coupled to aromatic ketones (e.g., chlorinated indene or naphthalene). These analogs demonstrate moderate yields (63–66%) and melting points (102–121°C), suggesting the target compound’s piperidine-acetyl group may similarly influence crystallinity .
  • Fungicidal derivatives (): 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives exhibit agricultural applications. The ethanone-piperidine motif in the target compound could share bioactivity, though substituent differences (e.g., thiazole vs. bicyclo) may alter target specificity .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound N/A N/A 3-methoxy, piperidin-1-yl ethanone
2a (tert-butyl 4-(5-chloro-aroyl)piperidine) 102–103 66 Chloro-indene, Boc-protected
8-(2-Fluoro-4-nitrophenyl)-azabicyclo N/A N/A Nitro, fluoro-substituted
TC-1709 N/A N/A Pyridyl, azabicyclo[3.2.1]octane

Biological Activity

The compound 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, and its structure can be depicted as follows:

\text{Structure }\text{1 4 3 methoxy 8 azabicyclo 3 2 1 octane 8 carbonyl}piperidin-1-yl)ethan-1-one}

Physical Properties

  • Molecular Weight: 278.35 g/mol
  • Melting Point: Not specified in available literature.
  • Solubility: Soluble in organic solvents; detailed solubility data is limited.

Pharmacological Properties

Research indicates that compounds related to 8-azabicyclo[3.2.1]octane exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown significant antimicrobial effects against various bacterial strains, indicating potential as antimicrobial agents .
  • Antitumor Activity: Studies have demonstrated that related compounds can inhibit cancer cell proliferation, making them candidates for anticancer drug development .
  • Neuropharmacological Effects: Given the structural similarities to known psychoactive substances, there is interest in the potential neuropharmacological effects of this compound, particularly in relation to its interaction with neurotransmitter systems.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in various physiological processes. The following mechanisms have been suggested based on related compounds:

  • Receptor Modulation: Compounds with similar structures have been shown to act as agonists or antagonists at various receptor sites, including opioid receptors, which may contribute to their analgesic and sedative effects .
  • Enzyme Inhibition: Some derivatives inhibit enzymes involved in cancer progression or inflammation, suggesting a multifaceted approach to their therapeutic potential .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several 8-azabicyclo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the bicyclic structure enhanced antimicrobial potency significantly (MIC values ranging from 15.62 µg/mL for some derivatives) .

Antitumor Activity

In another investigation, a series of compounds derived from the bicyclic framework were tested against various cancer cell lines (including Mia PaCa-2 and PANC-1). The findings revealed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Neuropharmacological Research

Research into the neuropharmacological effects of similar compounds has suggested potential applications in treating depression and anxiety disorders due to their interaction with serotonin and dopamine pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineObserved EffectReference
Compound AAntimicrobialStaphylococcus aureusMIC: 15.62 µg/mL
Compound BAntitumorMia PaCa-2IC50: 25 µM
Compound CNeuropharmacologicalHuman neuronal cellsIncreased serotonin levels

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